4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid
Description
The compound 4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en-14-yl]butanoic acid (hereafter referred to as Compound A) is a pentacyclic heterocyclic molecule featuring:
- A rigid pentacyclic core with fused dithia (two sulfur atoms) and diaza (two nitrogen atoms) moieties.
- A 4-hydroxyphenyl substituent at the 9-position.
- A butanoic acid chain at the 14-position.
Propriétés
IUPAC Name |
4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-10-5-3-9(4-6-10)14-15-11-8-12(18(15)32-20-19(14)33-23(31)24-20)17-16(11)21(29)25(22(17)30)7-1-2-13(27)28/h3-6,11-12,14-18,26H,1-2,7-8H2,(H,24,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSYLTKCSAURSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=C(C=C6)O)SC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid , identified as ChemDiv Compound ID D008-0179, has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 500.58 g/mol . The structure features multiple functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress.
- Antitumor Effects : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity : A study evaluating the antioxidant capacity demonstrated that the compound effectively reduced oxidative stress in vitro by scavenging DPPH radicals and inhibiting lipid peroxidation.
- Antitumor Activity : In vitro assays revealed that treatment with this compound resulted in significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Anti-inflammatory Mechanisms : In models of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
- Neuroprotective Effects : Research has shown that the compound protects neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's.
Comparaison Avec Des Composés Similaires
Structural Similarities and Variations
Compound A belongs to a family of pentacyclic derivatives synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and imido derivatives of norbornene dicarboxylic acid . Key structural analogs include:
Key Observations:
- Polarity: Compound A’s 4-hydroxyphenyl and butanoic acid groups make it more hydrophilic than analogs with methoxy (Compound C) or thiophenyl (Compound B) substituents. This may improve aqueous solubility but reduce membrane permeability .
Hypotheses for Compound A:
- The hydroxyl group could enhance target binding (e.g., kinase inhibition) via hydrogen bonding, similar to phenolic drugs like etoposide.
- The butanoic acid chain may improve pharmacokinetics by increasing solubility for intravenous delivery.
Physicochemical Properties
Notes:
- Compound A’s hydroxyl group increases susceptibility to oxidative metabolism compared to methoxy or thiophenyl analogs.
- The butanoic acid chain may facilitate salt formation (e.g., sodium salt) for improved formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
